3-oxohexacosanoyl-CoA
CAS No.: 1245945-35-0
Cat. No.: VC1939068
Molecular Formula: C47H84N7O18P3S
Molecular Weight: 1160.2 g/mol
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 1245945-35-0 |
---|---|
Molecular Formula | C47H84N7O18P3S |
Molecular Weight | 1160.2 g/mol |
IUPAC Name | S-[2-[3-[[(2R)-4-[[[(2R,3S,4R,5R)-5-(6-aminopurin-9-yl)-4-hydroxy-3-phosphonooxyoxolan-2-yl]methoxy-hydroxyphosphoryl]oxy-hydroxyphosphoryl]oxy-2-hydroxy-3,3-dimethylbutanoyl]amino]propanoylamino]ethyl] 3-oxohexacosanethioate |
Standard InChI | InChI=1S/C47H84N7O18P3S/c1-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-20-21-22-23-24-25-35(55)30-38(57)76-29-28-49-37(56)26-27-50-45(60)42(59)47(2,3)32-69-75(66,67)72-74(64,65)68-31-36-41(71-73(61,62)63)40(58)46(70-36)54-34-53-39-43(48)51-33-52-44(39)54/h33-34,36,40-42,46,58-59H,4-32H2,1-3H3,(H,49,56)(H,50,60)(H,64,65)(H,66,67)(H2,48,51,52)(H2,61,62,63)/t36-,40-,41-,42+,46-/m1/s1 |
Standard InChI Key | VOMUIFOBQMYJPJ-CPIGOPAHSA-N |
Isomeric SMILES | CCCCCCCCCCCCCCCCCCCCCCCC(=O)CC(=O)SCCNC(=O)CCNC(=O)[C@@H](C(C)(C)COP(=O)(O)OP(=O)(O)OC[C@@H]1[C@H]([C@H]([C@@H](O1)N2C=NC3=C(N=CN=C32)N)O)OP(=O)(O)O)O |
SMILES | CCCCCCCCCCCCCCCCCCCCCCCC(=O)CC(=O)SCCNC(=O)CCNC(=O)C(C(C)(C)COP(=O)(O)OP(=O)(O)OCC1C(C(C(O1)N2C=NC3=C(N=CN=C32)N)O)OP(=O)(O)O)O |
Canonical SMILES | CCCCCCCCCCCCCCCCCCCCCCCC(=O)CC(=O)SCCNC(=O)CCNC(=O)C(C(C)(C)COP(=O)(O)OP(=O)(O)OCC1C(C(C(O1)N2C=NC3=C(N=CN=C32)N)O)OP(=O)(O)O)O |
Introduction
Chemical Structure and Properties
3-Oxohexacosanoyl-CoA is classified as a 3-oxo-fatty acyl-CoA that results from the formal condensation of the thiol group of coenzyme A with the carboxy group of 3-oxohexacosanoic acid. It represents an important intermediate in the fatty acid elongation cycle, particularly in the synthesis of very long-chain fatty acids .
Molecular Characteristics
The compound has the following key molecular characteristics:
Property | Value |
---|---|
Molecular Formula | C47H84N7O18P3S |
Molecular Weight | 1160.2 g/mol |
CAS Number | 1245945-35-0 |
IUPAC Name | S-[2-[3-[[(2R)-4-[[[(2R,3S,4R,5R)-5-(6-aminopurin-9-yl)-4-hydroxy-3-phosphonooxyoxolan-2-yl]methoxy-hydroxyphosphoryl]oxy-hydroxyphosphoryl]oxy-2-hydroxy-3,3-dimethylbutanoyl]amino]propanoylamino]ethyl] 3-oxohexacosanethioate |
The structure features a coenzyme A moiety linked via a thioester bond to a 3-oxohexacosanoic acid, which is characterized by a ketone group at the third carbon position of a 26-carbon chain .
Synonyms and Identifiers
This compound is known by several names in the scientific literature:
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3-Oxohexacosanoyl-CoA
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3-Oxocerotoyl-CoA
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3-Ketocerotoyl-CoA
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3-Ketohexacosanoyl-CoA
Biochemical Role and Metabolism
Position in Fatty Acid Elongation Pathway
3-Oxohexacosanoyl-CoA plays a crucial role in the fatty acid elongation cycle, which occurs in the endoplasmic reticulum and involves four sequential reactions:
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Condensation (rate-limiting step)
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Reduction
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Dehydration
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Final reduction
This compound is specifically formed during the first condensation step of the cycle when tetracosanoyl-CoA (C24:0-CoA) reacts with malonyl-CoA .
Enzymatic Reactions
The primary reaction involving 3-oxohexacosanoyl-CoA in the fatty acid elongation pathway is:
Tetracosanoyl-CoA + Malonyl-CoA + H(+) ⟶ 3-Oxohexacosanoyl-CoA + CO2 + CoA
This reaction is catalyzed by ELOVL1 (ELOVL Fatty Acid Elongase 1), also known as "Very Long Chain 3-Ketoacyl-CoA Synthase 1" or "Very Long Chain 3-Oxoacyl-CoA Synthase 1" . ELOVL1 catalyzes the first and rate-limiting reaction of the four reactions that constitute the long-chain fatty acids elongation cycle .
In the reverse direction:
3-Oxohexacosanoyl-CoA + CO2 + CoA ⟶ Tetracosanoyl-CoA + Malonyl-CoA + H(+)
Metabolic Fate
Following its formation, 3-oxohexacosanoyl-CoA undergoes a series of transformations:
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Reduction by 3-ketoacyl-CoA reductase to form 3-hydroxyhexacosanoyl-CoA, using NADPH as a cofactor
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Dehydration by 3-hydroxyacyl-CoA dehydratase
Research by Moon and Horton identified specific mammalian reductases involved in this elongation cascade, which includes the transformation of 3-oxohexacosanoyl-CoA to 3-hydroxyhexacosanoyl-CoA .
Biological Significance
Distribution in Organisms
3-Oxohexacosanoyl-CoA has been reported as a metabolite in:
This indicates its evolutionary conservation across different species, underscoring its fundamental role in lipid metabolism.
Cellular Localization and Function
The synthesis of 3-oxohexacosanoyl-CoA occurs primarily in the endoplasmic reticulum, the site of very long-chain fatty acid synthesis. This contrasts with the synthesis of fatty acids up to 16 carbons (palmitate), which takes place in the cytoplasm .
Very long-chain fatty acids synthesized through this pathway serve multiple essential functions:
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Components of membrane lipids, especially in specialized tissues
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Precursors for lipid mediators
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Important constituents of sphingolipids, particularly C24:0 and C24:1 sphingolipids
Relationship to Beta-Oxidation
While 3-oxohexacosanoyl-CoA is primarily associated with fatty acid elongation (anabolic pathway), related 3-oxoacyl-CoA compounds are also involved in beta-oxidation (catabolic pathway). In beta-oxidation, 3-hydroxyacyl-CoA dehydrogenase catalyzes the reversible dehydrogenation of 3-hydroxyacyl-CoA to 3-ketoacyl-CoA (also called 3-oxoacyl-CoA) .
Enzymes Interacting with 3-Oxohexacosanoyl-CoA
ELOVL Family Proteins
The primary enzyme catalyzing the formation of 3-oxohexacosanoyl-CoA is ELOVL1 (ELOVL Fatty Acid Elongase 1), a membrane-bound enzyme located in the endoplasmic reticulum .
ELOVL1 characteristics include:
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Functions as a condensing enzyme with highest activity toward C22:0 acyl-CoA
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Participates in the production of both saturated and monounsaturated VLCFAs
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Important for saturated C24:0 and monounsaturated C24:1 sphingolipid synthesis
Other ELOVL family proteins, particularly ELOVL4, may also catalyze similar reactions in the very long-chain fatty acid elongation pathway .
Reductases and Associated Enzymes
Following its formation, 3-oxohexacosanoyl-CoA is processed by:
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3-ketoacyl-CoA reductase (KAR): Reduces 3-oxohexacosanoyl-CoA to 3-hydroxyhexacosanoyl-CoA
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3-hydroxyacyl-CoA dehydratase (HACD): Several isozymes (HACD1-4) exist, with HACD1 and HACD2 showing broad substrate specificity for saturated, monounsaturated, and polyunsaturated 3-OH acyl-CoAs
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Trans-2,3-enoyl-CoA reductase: Catalyzes the final reduction step in the elongation cycle
Research by Moon and Horton specifically identified two mammalian reductases involved in the two-carbon fatty acyl elongation cascade, which includes reactions utilizing 3-oxohexacosanoyl-CoA .
Analytical Detection and Identification
3-Oxohexacosanoyl-CoA can be detected and identified through various analytical techniques used in metabolomics:
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Liquid chromatography-mass spectrometry (LC-MS)
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Nuclear magnetic resonance (NMR) spectroscopy
The compound has been included in several metabolomic databases, including:
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PubChem (CID: 25271602)
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LIPID MAPS Structure Database (LMSD) (ID: LMFA07050241)
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Human Metabolome Database (HMDB) (related compounds)
Related Compounds
Precursors and Products
3-Oxohexacosanoyl-CoA is connected to several related compounds in the fatty acid elongation pathway:
Compound | Relationship to 3-Oxohexacosanoyl-CoA |
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Tetracosanoyl-CoA (C24:0-CoA) | Precursor substrate |
Malonyl-CoA | Co-substrate in formation reaction |
3-Hydroxyhexacosanoyl-CoA | Product of reduction reaction |
Hexacosanoyl-CoA (C26:0-CoA) | Final product of elongation cycle |
Related 3-Oxoacyl-CoA Compounds
3-Oxohexacosanoyl-CoA belongs to a family of 3-oxoacyl-CoA compounds of varying chain lengths that participate in both fatty acid biosynthesis and degradation pathways:
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3-Oxooctadecanoyl-CoA (C18)
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3-Oxodocosanoyl-CoA (C22)
Research Applications and Therapeutic Implications
Relevance to Metabolic Disorders
Disruptions in the metabolism of very long-chain fatty acids and related compounds like 3-oxohexacosanoyl-CoA have been implicated in several disorders:
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Peroxisomal disorders
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Ichthyotic keratoderma
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Spasticity
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Hypomyelination disorders
Future Research Directions
Current and future research on 3-oxohexacosanoyl-CoA focuses on:
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Understanding its precise role in lipid homeostasis
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Elucidating the regulatory mechanisms controlling its synthesis and metabolism
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Investigating potential therapeutic targets for disorders associated with disrupted VLCFA metabolism
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Developing more sensitive analytical methods for its detection in biological samples
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